molecular formula C23H19N3OS2 B14976149 2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone

2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone

Cat. No.: B14976149
M. Wt: 417.6 g/mol
InChI Key: GKCGAVJXELFBTF-UHFFFAOYSA-N
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Description

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE is a complex organic compound featuring a thiazole ring, a pyridazine ring, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is the nucleophilic addition reaction, where a thiazole ring is formed by reacting an appropriate thioamide with a halogenated ketone under basic conditions . The pyridazine ring can be introduced through a cyclization reaction involving hydrazine derivatives and diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE is unique due to the combination of the thiazole and pyridazine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C23H19N3OS2

Molecular Weight

417.6 g/mol

IUPAC Name

1-(4-methylphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone

InChI

InChI=1S/C23H19N3OS2/c1-15-8-10-17(11-9-15)20(27)14-28-21-13-12-19(25-26-21)22-16(2)24-23(29-22)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3

InChI Key

GKCGAVJXELFBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C

Origin of Product

United States

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